4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile
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Description
Scientific Research Applications
Transformation and Environmental Persistence
A study on sulfamethoxazole (SMX), a sulfonamide antibiotic, underlines the microbial and abiotic transformation products in denitrifying conditions, indicating the environmental persistence and transformation pathways of sulfonyl-containing compounds. The research highlights the formation of transformation products under specific environmental conditions, suggesting implications for the environmental monitoring and degradation of sulfonyl-based compounds (Nödler et al., 2012).
Synthesis and Chemical Reactivity
Research on 1-sulfonyl-1,2,3-triazoles showcases their utility as stable precursors for generating reactive intermediates in the synthesis of heterocycles, emphasizing the role of sulfonyl triazoles in facilitating diverse synthetic transformations. This application is pivotal in both synthetic and medicinal chemistry for introducing nitrogen atoms into heterocycles, demonstrating the chemical versatility and utility of sulfonyl and triazole moieties in compound synthesis (Zibinsky & Fokin, 2013).
Catalytic Transformations and Synthetic Methods
The development of novel synthetic methods through catalytic transformations of 1,2,3-triazoles is a significant area of research. Studies focus on the transition-metal-catalyzed decomposition of these compounds to form metallo azavinyl carbenes, which are then applied in synthesizing nitrogen-based heterocycles. This research underscores the importance of 1,2,3-triazoles in advancing synthetic methodologies for constructing complex structures (Anbarasan et al., 2014).
Antibacterial Activity
Research into sulfonamide bridged disubstituted 1,2,3-triazoles for antibacterial applications highlights the potential of sulfonyl and triazole-containing compounds in developing new antimicrobial agents. This study illustrates the efficacy of such compounds against various bacterial strains, showcasing the therapeutic potential of these chemical frameworks in addressing bacterial infections (Yadav & Kaushik, 2022).
Properties
IUPAC Name |
4-[3-(triazol-1-yl)azetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c13-7-10-1-3-12(4-2-10)20(18,19)16-8-11(9-16)17-6-5-14-15-17/h1-6,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVWSWGJXOZOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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